molecular formula C6H3BrClF B1271914 4-Bromo-1-chloro-2-fluorobenzene CAS No. 60811-18-9

4-Bromo-1-chloro-2-fluorobenzene

Cat. No. B1271914
CAS RN: 60811-18-9
M. Wt: 209.44 g/mol
InChI Key: AGYWDGVTLKNTBS-UHFFFAOYSA-N
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Patent
US04238611

Procedure details

2-Chloro-5-bromoaniline (258 g) is added to concentrated hydrochloric acid (750 ml) and the mixture is stirred at 80°-90° C. until formation of a homogeneous suspension. Then, it is cooled and diazotized at 0°-5° C. by dropwise addition of sodium nitrite (95.1 g) in water (330 ml) during 1 hour. The mixture is stirred for an additional 20 minutes and then a solution of fluoroboric acid (700 ml) (prepared by dissolving 264 g of boric acid in 744 ml of 40% hydrofluoric acid) is added. After 30 minutes of stirring, the separated fluoroborate was filtered, washed successively with a small amount of a fluoroboric acid solution, ethanol and ether, and dried thoroughly in air and in vacuo. The thermal decomposition of the fluoroborate is carried out in two portions. Each portion is heated in a flask with a direct flame, the internal temperature during the decomposition being 130°-170° C. The distillates are combined and shaken with water (250 ml) and ether (250 ml). The ethereal layer is washed with 10% sodium hydroxide solution, 3 N-HCl and water and dried over sodium sulfate. The ether is evaporated and the residue is distilled, yielding 184.2 g (70%) of 2-chloro-5-bromofluorobenzene, b.p. 130°-142° C./20 Torr.
Quantity
258 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step One
Quantity
95.1 g
Type
reactant
Reaction Step Two
Name
Quantity
330 mL
Type
solvent
Reaction Step Two
Quantity
700 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][C:6]([Br:9])=[CH:5][C:3]=1N.Cl.N([O-])=O.[Na+].[F:15][B-](F)(F)F.[H+]>O>[Cl:1][C:2]1[CH:8]=[CH:7][C:6]([Br:9])=[CH:5][C:3]=1[F:15] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
258 g
Type
reactant
Smiles
ClC1=C(N)C=C(C=C1)Br
Name
Quantity
750 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
95.1 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
330 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
700 mL
Type
reactant
Smiles
F[B-](F)(F)F.[H+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred at 80°-90° C. until formation of a homogeneous suspension
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then, it is cooled
STIRRING
Type
STIRRING
Details
The mixture is stirred for an additional 20 minutes
Duration
20 min
STIRRING
Type
STIRRING
Details
After 30 minutes of stirring
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the separated fluoroborate was filtered
WASH
Type
WASH
Details
washed successively with a small amount of a fluoroboric acid solution, ethanol and ether
CUSTOM
Type
CUSTOM
Details
dried thoroughly in air and in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
Each portion is heated in a flask with a direct flame
CUSTOM
Type
CUSTOM
Details
being 130°-170° C
STIRRING
Type
STIRRING
Details
shaken with water (250 ml) and ether (250 ml)
WASH
Type
WASH
Details
The ethereal layer is washed with 10% sodium hydroxide solution, 3 N-HCl and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The ether is evaporated
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)Br)F
Measurements
Type Value Analysis
AMOUNT: MASS 184.2 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.